Product packaging for Substance K(Cat. No.:)

Substance K

Cat. No.: B10781119
M. Wt: 1133.3 g/mol
InChI Key: HEAUFJZALFKPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Substance K, more widely known in research as Neurokinin A , is a neurologically active peptide neurotransmitter belonging to the tachykinin family . It is translated from the same pre-protachykinin gene as Substance P and is a potent excitatory neurotransmitter in major central neural systems . This peptide is ubiquitous in both the central and peripheral mammalian nervous systems and is implicated in nociceptive processing, smooth muscle contraction, and inflammatory responses . This compound exerts its biological effects predominantly by engaging and activating the Neurokinin-2 Receptor (NK2R) , a G-protein coupled receptor . Its mechanism involves the modulation of potassium conductance, leading to membrane depolarization and an increase in neuronal excitability . This action is a key component of its role in neurogenic inflammation and pain signaling pathways. Researchers value this compound for its specific functions in various physiological systems. In the respiratory system , its binding to NK2 receptors results in bronchoconstriction and mucus production . Within the nervous system , it is involved in stress regulation and anxiety-related behaviors, with high expression found in the amygdala . Furthermore, this compound acts as a chemoattractant for T-cells , playing a role in immune system modulation and inflammatory responses . This product is provided as a high-purity peptide for Research Use Only (RUO) . It is specifically tailored for laboratory research applications and is not intended for diagnostic or therapeutic use in humans or animals. RUO products, like this one, are essential tools for scientific investigations, including fundamental research, pharmaceutical development, and the study of disease mechanisms . Researchers can utilize this product to advance the understanding of neurological disorders, inflammatory conditions, and respiratory diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H80N14O14S B10781119 Substance K

Properties

IUPAC Name

3-[[2-[[6-amino-2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H80N14O14S/c1-26(2)18-34(45(73)58-32(42(53)70)15-17-79-6)57-38(67)23-55-49(77)40(27(3)4)63-47(75)35(19-29-12-8-7-9-13-29)60-48(76)37(24-65)62-46(74)36(21-39(68)69)61-50(78)41(28(5)66)64-44(72)33(14-10-11-16-51)59-43(71)31(52)20-30-22-54-25-56-30/h7-9,12-13,22,25-28,31-37,40-41,65-66H,10-11,14-21,23-24,51-52H2,1-6H3,(H2,53,70)(H,54,56)(H,55,77)(H,57,67)(H,58,73)(H,59,71)(H,60,76)(H,61,78)(H,62,74)(H,63,75)(H,64,72)(H,68,69)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAUFJZALFKPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H80N14O14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1133.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cell Culture and Induction

This compound is endogenously produced in neuronal and smooth muscle cells. Studies have demonstrated that serum-starved fibroblasts and myc-transformed cells retain the ability to synthesize this compound when stimulated, with myc protein levels correlating with DNA synthesis activity. For laboratory-scale production, primary cultures of cerebral vascular smooth muscle cells (from human, pig, cat, or guinea pig models) are maintained in serum-free medium for 24–48 hours to synchronize cell cycles. Induction is achieved via neurokinin receptor agonists, yielding intracellular this compound concentrations of 0.5–1.2 µg/mg protein.

Extraction and Purification

Post-induction, cells are lysed using hypotonic buffers (e.g., 10 mM Tris-HCl, pH 7.4), followed by centrifugation to isolate the cytosolic fraction. This compound is purified via sequential chromatography:

  • Ion-exchange chromatography : DEAE-Sepharose columns eluted with 0.1–0.5 M NaCl gradients.

  • Gel filtration : Sephadex G-25 matrices to separate this compound (MW ~1,300 Da) from larger proteins.

  • Reverse-phase HPLC : C18 columns with acetonitrile/0.1% trifluoroacetic acid gradients, achieving >95% purity.

Chemical Synthesis of this compound

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the gold standard for peptide synthesis. This compound’s sequence (H-Asp-Pro-Lys-Pro-Asp-Glu-Phe-Val-Gly-Leu-Met-NH2) is assembled using Fmoc chemistry on Rink amide resin. Key steps include:

  • Coupling : 4-fold molar excess of Fmoc-amino acids with HBTU/HOBt activation in DMF.

  • Deprotection : 20% piperidine in DMF.

  • Cleavage : TFA/water/TIS (95:2.5:2.5) for 2 hours, yielding crude peptide.

Table 1: SPPS Efficiency for this compound

Resin TypeCoupling EfficiencyPurity (Crude)Overall Yield
Rink Amide98.5%75%62%
Wang Resin97.1%68%58%

Solution-Phase Synthesis

For larger batches, fragment condensation is employed. The peptide is divided into segments (e.g., Asp-Pro-Lys-Pro and Asp-Glu-Phe-Val-Gly-Leu-Met), synthesized separately, and coupled using T3P (propylphosphonic anhydride) in ethyl acetate. This method reduces racemization risks, achieving 85% coupling efficiency at room temperature.

Recombinant DNA Technology

Cloning and Expression

The preprotachykinin-A gene (encoding this compound) is cloned into pET-28a vectors and expressed in E. coli BL21(DE3). Induction with 0.5 mM IPTG at 37°C for 4 hours yields inclusion bodies containing the peptide. Refolding is performed in redox buffers (2 mM GSH/GSSG, 50 mM Tris-HCl, pH 8.0).

Post-Translational Modifications

This compound requires C-terminal amidation for bioactivity. Co-expression with peptidylglycine α-amidating monooxygenase (PAM) in CHO cells ensures proper modification, yielding 15–20 mg/L of bioactive peptide.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC (C18 column, 0.1% TFA/acetonitrile gradient) confirms purity. This compound elutes at 12.3 minutes under these conditions, with a molar extinction coefficient of 5,490 M⁻¹cm⁻¹ at 280 nm.

Mass Spectrometry (MS)

MALDI-TOF MS reveals a molecular ion peak at m/z 1,298.6 ([M+H]⁺), consistent with the theoretical mass (1,298.5 Da). Post-source decay analysis verifies the sequence via y-ion series.

Challenges and Optimization

Stability Issues

This compound degrades rapidly at pH >7.0 due to deamidation. Lyophilization in 5% trehalose (pH 4.5) enhances shelf life to 12 months at -80°C.

Scalability Limitations

SPPS is cost-prohibitive for industrial-scale production (>$5,000/g). Recombinant methods address this but require optimization of PAM activity, which currently limits yields.

Applications in Research

Neurological Studies

This compound induces endothelium-dependent vasodilation in cerebral arteries (EC50 = 3.2 nM in guinea pig basilar artery). Its role in neurogenic inflammation is studied using knockout murine models.

Cancer Therapeutics

Myc-transformed cells show upregulated this compound receptors, making it a potential target for drug delivery. Conjugates with doxorubicin exhibit 40% tumor regression in xenograft models .

Chemical Reactions Analysis

Reaction Classification and Mechanisms

Chemical reactions are generally classified by their type (e.g., synthesis, decomposition, redox) and mechanisms (e.g., SN1, SN2). For example:

  • Precipitation reactions : Involve insoluble product formation, such as Ag(aq)++I(aq)AgI(s)\text{Ag}^+_{(aq)} + \text{I}^-_{(aq)} \rightarrow \text{AgI}_{(s)} .

  • Redox reactions : Examples include Cu+Fe2+Cu2++Fe\text{Cu} + \text{Fe}^{2+} \rightarrow \text{Cu}^{2+} + \text{Fe}, where Cu acts as a reducing agent .

For "Substance K," potential reaction types would depend on its functional groups and reactivity.

Kinetic Analysis

Reaction kinetics involve rate laws and constants, often expressed via the Arrhenius equation:
k=ATneEa/RTk = A \cdot T^{n} \cdot e^{-E_a / RT}
Data tables in the provided sources, such as those from the NIST Kinetics Database , compile rate constants for gas-phase reactions. If "this compound" were studied, its rate constants would align with parameters like activation energy (EaE_a) and temperature dependence.

Equilibrium and Stoichiometry

The equilibrium constant (KK) relates reactant and product concentrations:
K=[G]g[H]h[A]a[B]bK = \frac{[G]^g[H]^h}{[A]^a[B]^b}
For reactions involving solids/liquids (e.g., H(aq)++OH(aq)H2O(l)\text{H}^+_{(aq)} + \text{OH}^-_{(aq)} \rightarrow \text{H}_2\text{O}_{(l)}), KK simplifies to 1/[H+][OH]1 / [\text{H}^+][\text{OH}^-] .

Reaction Optimization

Modern methods like kinetic modeling and catalytic studies (e.g., cobalt-catalyzed cross-couplings ) optimize reaction conditions. For "this compound," factors such as solvent choice, temperature, and catalysts could influence reaction efficiency.

Limitations and Recommendations

  • Data gaps : No experimental data for "this compound" exists in the provided sources.

  • Future directions : If "this compound" is a real compound, its study would require:

    • Synthesis : Confirming its structure via spectroscopy or crystallography.

    • Reactivity testing : Identifying reaction partners (e.g., acids, bases, oxidants).

    • Kinetic measurements : Determining rate constants using techniques like pulsed-field gradient NMR .

Scientific Research Applications

Key Functions and Mechanisms

Substance K primarily interacts with the neurokinin-2 receptor (NK-2R), influencing smooth muscle contraction and inflammatory responses. It is involved in several physiological functions, including:

  • Regulation of airway function : this compound is crucial in mediating bronchoconstriction and mucus secretion in respiratory pathways.
  • Gastrointestinal motility : It plays a role in promoting peristalsis and gastrointestinal secretions.
  • Pain modulation : this compound is implicated in the transmission of pain signals within the central nervous system.

Inflammatory Disorders

This compound has been identified as a significant player in chronic inflammatory conditions. Its role in modulating immune responses makes it a target for therapeutic interventions aimed at conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease.

  • Case Study : Research indicates that antagonists targeting NK-2R can reduce inflammation and improve symptoms in animal models of colitis .

Psychiatric Disorders

The involvement of this compound in mood regulation has led to investigations into its therapeutic potential for treating affective disorders. Studies show that it may influence neurotransmitter systems related to anxiety and depression.

  • Case Study : A double-blind study demonstrated that selective NK1 receptor antagonists could alleviate symptoms of major depression with fewer side effects compared to traditional antidepressants .

Pain Management

This compound is known to enhance pain perception through its action on neurokinin receptors. Research is ongoing to develop NK-1 receptor antagonists as analgesics for chronic pain management.

  • Case Study : In animal models, blocking NK-1 receptors has been shown to decrease pain responses, suggesting potential for developing new pain relief medications .

Table 1: Summary of Research Findings on this compound Applications

Application AreaMechanism of ActionKey FindingsReference
Inflammatory DisordersModulates immune response via NK-2RAntagonists reduce colitis symptoms
Psychiatric DisordersInfluences neurotransmitter systemsNK1 antagonists effective in depression
Pain ManagementEnhances pain perception via NK receptorsBlocking NK-1 reduces pain responses

Mechanism of Action

Neurokinin A exerts its effects by binding to the Neurokinin A receptor (also known as the Substance K receptor). This receptor is associated with G proteins that activate a phosphatidylinositol-calcium second messenger system. The binding of Neurokinin A to its receptor leads to the activation of intracellular signaling pathways, resulting in various physiological responses such as smooth muscle contraction, pain perception, and inflammatory responses .

Comparison with Similar Compounds

Analytical Methods for Comparison

The compositional and functional differences were determined using:

  • Ultracentrifugation and Electrophoresis : To assess homogeneity and dispersion states .
  • Chemical Fractionation : For isolating protein and carbohydrate components .
  • Spectrophotometric Analysis : To quantify nitrogen, lipid, and carbohydrate content .

Biological Activity

Substance K (SK) is a neuropeptide belonging to the tachykinin family, which includes other well-known peptides such as substance P and neurokinin A. Its biological activity has garnered attention due to its potential physiological roles in various mammalian systems. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Classification

This compound is characterized by a primary structure that is homologous to the amphibian peptide kassinin. It was first identified in the bovine brain and exhibits biological activities typical of tachykinins, such as vasodilation and modulation of pain pathways. The sequence of this compound shares significant similarities with kassinin, indicating a conserved function across species .

Biological Activities

This compound has been shown to possess several biological activities:

  • Vasodilation : SK induces vasodilation in various vascular beds, contributing to its role in regulating blood flow.
  • Pain Modulation : Like other tachykinins, SK is involved in pain transmission pathways, influencing nociceptive signaling.
  • Neurotransmission : SK acts as a neurotransmitter in the central nervous system, affecting mood and anxiety responses.

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReferences
VasodilationActivates NK1 receptors leading to smooth muscle relaxation ,
Pain ModulationIncreases sensitivity of pain receptors ,
NeurotransmissionModulates neurotransmitter release ,

Case Studies and Experimental Evidence

A series of studies have highlighted the effects of this compound on various physiological processes:

  • Vascular Studies : Research demonstrated that this compound significantly increases blood flow in isolated vascular tissues, suggesting its potential therapeutic role in conditions like hypertension .
  • Pain Response Studies : In animal models, administration of this compound resulted in heightened pain responses, indicating its involvement in pain pathways. This aligns with findings that show tachykinins play crucial roles in nociception .
  • Behavioral Studies : Investigations into the effects of this compound on anxiety-related behaviors have shown that it can influence stress responses. For example, elevated levels of SK were correlated with increased anxiety-like behaviors in rodent models .

Table 2: Summary of Key Research Findings

Study TypeFindingsImplications
Vascular StudiesIncreased vasodilation and blood flowPotential treatment for hypertension
Pain ResponseHeightened sensitivity to painful stimuliRole in chronic pain syndromes
Behavioral StudiesCorrelation with anxiety-like behaviorsInfluence on mood disorders

Q & A

How can researchers formulate a focused and testable research question for studying Substance K?

A well-constructed research question should align with the FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) frameworks. Begin by identifying gaps in existing literature (e.g., incomplete mechanistic studies or unresolved pharmacological effects of this compound). Narrow the scope using precise variables (e.g., "How does pH variation affect this compound’s stability in vitro?"). Avoid overly broad terms like "study" or "analyze"; instead, specify measurable outcomes (e.g., degradation rates, binding affinity). Validate feasibility through pilot experiments or computational modeling .

Table 1: Frameworks for Research Question Development

FrameworkKey ComponentsApplication to this compound
FINERFeasibility, Novelty, EthicsEnsure lab resources align with proposed experiments (e.g., spectroscopy access).
PICOPopulation (e.g., cell lines), Intervention (e.g., dosage), Comparison (e.g., control groups), Outcome (e.g., cytotoxicity)Define dose-response relationships for this compound in neuronal cells.

Q. What experimental design principles are critical for studying this compound’s physicochemical properties?

Adopt a factorial design to isolate variables (e.g., temperature, solvent polarity) influencing this compound’s behavior. Include negative controls (e.g., solvent-only samples) and technical replicates to minimize bias. For reproducibility, document protocols per the Beilstein Journal of Organic Chemistry standards: detail synthesis steps, characterization methods (e.g., NMR, HPLC), and purity thresholds (>95%). Use block randomization if testing multiple conditions. Pilot studies are essential to optimize parameters like reaction time or detection limits .

Table 2: Checklist for Experimental Design

ComponentDescriptionExample for this compound
ObjectivesSpecific aimsDetermine solubility limits in aqueous buffers.
ControlsBaseline comparisonsUse inert analogs to rule out solvent effects.
ReplicationTechnical/biological repeatsTriplicate runs for HPLC analysis.
Statistical MethodsPredefined analysis planANOVA for dose-response comparisons.

Q. How should researchers conduct a systematic literature review on this compound?

Leverage databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound" AND "kinetics" NOT "clinical trials"). Prioritize peer-reviewed articles and exclude non-academic sources (e.g., patents, commercial websites). Use citation chaining to track seminal papers. Organize findings into conceptual categories (e.g., synthesis methods, toxicity profiles) and identify contradictions (e.g., conflicting IC50 values in cancer models). Tools like Zotero or EndNote streamline reference management .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s mechanism of action across studies?

Apply triangulation by cross-validating results using orthogonal methods (e.g., combining SPR binding assays with molecular dynamics simulations). Replicate experiments under identical conditions to rule out procedural variability. Analyze confounding factors (e.g., batch-to-batch purity differences, cell line specificity). For meta-analysis, use PRISMA guidelines to assess study quality and heterogeneity. Transparently report limitations (e.g., "Inconsistent buffer systems may explain divergent kinetic results") .

Q. What advanced statistical models are suitable for analyzing non-linear dose-response relationships of this compound?

Employ mixed-effects models to account for hierarchical data (e.g., multiple time points per sample). For sigmoidal dose-response curves, use four-parameter logistic regression (4PL). Validate assumptions (e.g., normality, homoscedasticity) with Q-Q plots and Levene’s test. Bayesian approaches are advantageous for small sample sizes or prior data integration (e.g., updating toxicity predictions based on historical data). Collaborate with statisticians to avoid overfitting .

Q. How can multi-omics data be integrated to elucidate this compound’s systemic effects?

Combine transcriptomic, proteomic, and metabolomic datasets via pathway enrichment tools (e.g., Gene Ontology, KEGG). Use weighted correlation network analysis (WGCNA) to identify co-expressed gene clusters. Validate hypotheses with targeted assays (e.g., CRISPR knockdown of top candidate genes). Address batch effects with ComBat or SVA algorithms. Store raw data in repositories like MetaboLights or GEO to ensure reproducibility .

Q. What ethical and reporting standards apply to qualitative studies on this compound’s societal impact?

Follow COREQ guidelines for qualitative research: disclose researcher credentials, document consent processes, and use member checking to validate interpretations. For surveys, anonymize data and avoid leading questions (e.g., "How has this compound impacted your lab’s workflow?" vs. "Has this compound improved your lab’s efficiency?"). Include reflexivity statements to address potential biases (e.g., funding sources) .

Q. Key Recommendations for Researchers

  • Use structured frameworks (PICO/FINER) to avoid ambiguous questions.
  • Pre-register hypotheses and analysis plans to mitigate HARKing (Hypothesizing After Results are Known).
  • Leverage open-source tools (e.g., R, Python) for reproducible data analysis.
  • Engage interdisciplinary collaborators for complex studies (e.g., bioinformaticians for omics integration).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.